Methyl 3-(4-hydroxyphenyl)propionate

Beschreibung

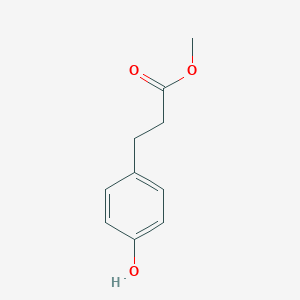

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAMJHXWXCMGJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204550 |

Source

|

| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5597-50-2 |

Source

|

| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxybenzenepropanoic acid methyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAT13AU7XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of Methyl 3-(4-hydroxyphenyl)propionate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a naturally occurring phenolic compound, has garnered increasing interest within the scientific community due to its diverse biological activities, including its role as a nitrification inhibitor and a plant growth regulator. This technical guide provides a comprehensive overview of the natural occurrence of MHPP in plants, detailing its biosynthesis, quantification, and methods of analysis. Quantitative data from existing literature is summarized, and detailed experimental protocols for extraction and analysis are provided to facilitate further research and development.

Introduction

Methyl 3-(4-hydroxyphenyl)propionate (CAS 5597-50-2), also known as methyl phloretate, is the methyl ester of 3-(4-hydroxyphenyl)propionic acid (phloretic acid).[1] It is a white to off-white crystalline solid soluble in chloroform (B151607) and methanol (B129727).[1] MHPP has been identified as a significant bioactive compound in certain plant species, where it plays crucial roles in plant-environment interactions and internal physiological processes. Notably, it has been characterized as a potent biological nitrification inhibitor (BNI) exuded from the roots of Sorghum bicolor, contributing to improved nitrogen use efficiency in agricultural systems. Furthermore, it has been shown to modulate root system architecture. This guide aims to consolidate the current knowledge on the natural occurrence of MHPP in plants, providing a technical resource for its study and potential applications.

Natural Occurrence and Quantitative Data

The presence of Methyl 3-(4-hydroxyphenyl)propionate has been confirmed in a limited number of plant species to date. The most well-documented source is Sorghum (Sorghum bicolor), where it is released from the roots into the rhizosphere. It has also been reported in species of the genus Tragopogon.

Table 1: Quantitative Occurrence of Methyl 3-(4-hydroxyphenyl)propionate in Plants

| Plant Species | Plant Part | Compound | Concentration/Release Rate | Analytical Method | Reference |

| Sorghum bicolor | Root Exudates | Methyl 3-(4-hydroxyphenyl)propionate | 20 allylthiourea (B1665245) units (ATU) g⁻¹ root DW d⁻¹ | Bioluminescence assay, HPLC, NMR, MS | (Zakir et al., 2008) |

| Tragopogon orientalis | Not specified | Methyl 3-(4-hydroxyphenyl)propionate | Presence reported | Not specified | (PubChem CID: 79706) |

| Tragopogon pratensis | Not specified | Methyl 3-(4-hydroxyphenyl)propionate | Presence reported | Not specified | (PubChem CID: 79706) |

Further research is required to quantify the concentration of MHPP in various tissues of Tragopogon species and to identify its presence in a wider range of plants.

Biosynthesis of Methyl 3-(4-hydroxyphenyl)propionate

Methyl 3-(4-hydroxyphenyl)propionate is a derivative of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.

The biosynthesis of MHPP is believed to proceed through the following key steps:

-

Phenylpropanoid Pathway Core Reactions: Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three enzymes:

-

Reduction to Phloretic Acid: p-Coumaroyl-CoA is then likely reduced to phloretic acid. This reduction may involve one or more reductase enzymes, such as a p-coumaroyl-CoA reductase .[7]

-

Methylation: Finally, the carboxyl group of phloretic acid is esterified with a methyl group to form Methyl 3-(4-hydroxyphenyl)propionate. This reaction is likely catalyzed by a specific O-methyltransferase (OMT) .[8]

Experimental Protocols

Extraction of Methyl 3-(4-hydroxyphenyl)propionate from Plant Material

This protocol outlines a general procedure for the extraction of MHPP and other phenolic compounds from plant tissues. Optimization may be required depending on the specific plant matrix.

Materials:

-

Fresh or freeze-dried plant material (e.g., roots, leaves)

-

Methanol (HPLC grade)

-

Deionized water

-

Mortar and pestle or grinder

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder using a mortar and pestle or a grinder.

-

Extraction: a. Weigh approximately 1 g of the powdered plant material into a centrifuge tube. b. Add 10 mL of 80% aqueous methanol. c. Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. f. Repeat the extraction process (steps b-e) on the plant residue two more times. g. Pool the supernatants.

-

Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

-

Purification (Optional): a. The resulting aqueous extract can be further purified using Solid Phase Extraction (SPE). b. Condition a C18 SPE cartridge with methanol followed by deionized water. c. Load the aqueous extract onto the cartridge. d. Wash the cartridge with deionized water to remove polar impurities. e. Elute the phenolic compounds, including MHPP, with methanol. f. Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume of methanol for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Methyl 3-(4-hydroxyphenyl)propionate standard (≥98% purity)

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 275 nm

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B (linear gradient)

-

20-25 min: 90% B (isocratic)

-

25-26 min: 90% to 10% B (linear gradient)

-

26-30 min: 10% B (isocratic)

-

Procedure:

-

Standard Preparation: Prepare a stock solution of MHPP standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.

-

Sample Analysis: Inject the prepared plant extract and the calibration standards into the HPLC system.

-

Quantification: Identify the MHPP peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to calculate the concentration of MHPP in the plant extract.

Structural Elucidation by NMR and Mass Spectrometry

For the unambiguous identification of Methyl 3-(4-hydroxyphenyl)propionate, especially in a complex plant matrix, spectroscopic analysis is essential.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve a purified and dried sample of the isolated compound (approximately 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For further structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[9][10]

Expected ¹H NMR Data (in CDCl₃):

-

δ ~2.6 (t, 2H): Triplet corresponding to the two protons of the CH₂ group adjacent to the carbonyl group.

-

δ ~2.9 (t, 2H): Triplet corresponding to the two protons of the CH₂ group adjacent to the aromatic ring.

-

δ ~3.7 (s, 3H): Singlet corresponding to the three protons of the methyl ester group.

-

δ ~6.8 (d, 2H): Doublet for the two aromatic protons ortho to the hydroxyl group.

-

δ ~7.1 (d, 2H): Doublet for the two aromatic protons meta to the hydroxyl group.

-

A broad singlet for the hydroxyl proton may also be observed.

4.3.2. Mass Spectrometry (MS)

Instrumentation:

-

Mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of compound.

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

Expected Mass Spectral Data:

-

[M+H]⁺: m/z 181.08

-

[M-H]⁻: m/z 179.07

Conclusion

Methyl 3-(4-hydroxyphenyl)propionate is a plant-derived natural product with significant biological activities. While its occurrence has been confirmed in a few plant species, further research is needed to explore its distribution across the plant kingdom. The detailed experimental protocols provided in this guide for the extraction, quantification, and structural elucidation of MHPP will serve as a valuable resource for researchers in the fields of natural product chemistry, plant science, and drug development, facilitating a deeper understanding of this important compound and its potential applications.

References

- 1. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Functional analyses of caffeic acid O-Methyltransferase and Cinnamoyl-CoA-reductase genes from perennial ryegrass (Lolium perenne) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of phenylpropanoids in methyl jasmonate treated Brassica rapa leaves using two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of Methyl 3-(4-hydroxyphenyl)propionate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(4-hydroxyphenyl)propionate (CAS No: 5597-50-2), a significant compound in chemical synthesis and a known nitrification inhibitor.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Chemical Structure and Properties

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Molecular Weight: 180.20 g/mol [3]

-

IUPAC Name: Methyl 3-(4-hydroxyphenyl)propanoate[3]

-

Synonyms: Methyl 4-hydroxyhydrocinnamate, Methyl p-hydroxyphenylpropionate[1]

-

Physical Properties: Appears as a white transparent powder or low melting mass, with a melting point of 39-41 °C and a boiling point of 108 °C at 11 mmHg.[1][4] It is soluble in chloroform (B151607) and methanol.[1][5]

Spectroscopic Data

The structural elucidation of Methyl 3-(4-hydroxyphenyl)propionate is confirmed through the following spectroscopic techniques. The data is summarized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Reference |

| ~7.07-7.16 | d or m | 2H | J ≈ 8.8 Hz | Ar-H (ortho to -CH₂CH₂COOCH₃) | [1][2] |

| ~6.76-6.89 | d or m | 2H | J ≈ 8.8 Hz | Ar-H (ortho to -OH) | [1][2] |

| ~4.72 | br s | 1H | - | Ar-OH | [1] |

| 3.67 | s | 3H | - | -OCH₃ | [1] |

| 2.88 | t | 2H | J ≈ 7.8 Hz | Ar-CH₂- | [1] |

| 2.60 | t | 2H | J ≈ 7.8 Hz | -CH₂-COOCH₃ | [1] |

¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Assignment | Reference |

| 175.96 | C=O (Ester) | [2] |

| 154.26 | Ar-C (C-OH) | [2] |

| 130.52 | Ar-C (quaternary) | [2] |

| 128.23 | Ar-CH | [2] |

| 127.07 | Ar-CH | [2] |

| 120.81 | Ar-CH | [2] |

| 116.82 | Ar-CH | [2] |

| 52.24 | -OCH₃ | [2] |

| 34.87 | Ar-CH₂- | [2] |

| 24.86 | -CH₂-COOCH₃ | [2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3420 | O-H Stretch (broad) | Phenolic -OH | [2][6] |

| 3055 | C-H Stretch | Aromatic C-H | [2][6] |

| ~2950 | C-H Stretch | Aliphatic C-H | |

| 1735 | C=O Stretch | Ester Carbonyl | [2][6] |

| 1447 | C=C Stretch | Aromatic Ring | [2][6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Ion Type | Description | Reference |

| 180 | [M]⁺ | Molecular Ion | [2][3] |

| 120 | [M - C₂H₄O₂]⁺ | Loss of CH₂=C(OH)OCH₃ fragment | [3] |

| 107 | [M - COOCH₃ - CH₂]⁺ | Loss of the ester group and adjacent methylene | [3] |

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of Methyl 3-(4-hydroxyphenyl)propionate (typically 5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[7] A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8] The spectra are then recorded on a spectrometer, for instance, a 400 MHz instrument, by acquiring a number of scans to achieve a satisfactory signal-to-noise ratio.[1][2]

IR Spectroscopy

For Fourier Transform Infrared (FTIR) analysis using the KBr pellet technique, a small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr).[2][6] The mixture is then compressed under high pressure to form a thin, transparent pellet, which is placed in the path of the IR beam for analysis.[2] Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the sample is placed directly onto a crystal (e.g., diamond), and the IR spectrum is obtained from the surface.[3]

Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the sample is first vaporized and separated on a GC column. As the compound elutes, it enters the mass spectrometer, where it is bombarded by a high-energy electron beam.[9] This causes the molecule to ionize and fragment. The resulting ions are separated by their mass-to-charge ratio (m/z) to produce a mass spectrum.[9] For high-resolution mass spectrometry (HRMS), soft ionization techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can be used to determine the exact mass of the molecular ion with high precision.[2]

Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like Methyl 3-(4-hydroxyphenyl)propionate is illustrated below.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 对羟基苯丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. What Is Methyl 3 4 Hydroxyphenyl Propionate? - Knowledge [lsherb.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Pivotal Role of Methyl 3-(4-hydroxyphenyl)propionate in Sorghum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorghum (Sorghum bicolor), a global staple crop, exhibits remarkable resilience in nutrient-limited environments. This resilience is attributed, in part, to its sophisticated root chemistry, which includes the exudation of bioactive secondary metabolites. Among these, Methyl 3-(4-hydroxyphenyl)propionate (MHPP) has emerged as a key player with multifaceted biological roles. This technical guide provides an in-depth exploration of the functions of MHPP, focusing on its critical roles in biological nitrification inhibition (BNI) and the modulation of root system architecture (RSA). Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in agriculture, plant science, and pharmacology.

Introduction

Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a phenolic compound, is a significant component of sorghum root exudates.[1][2][3] Initially identified for its role in biological nitrification inhibition, MHPP is now understood to possess a broader spectrum of activities that influence plant development and soil microbial ecology.[4][5] This guide synthesizes the current understanding of MHPP's biological functions in sorghum, providing a technical foundation for further research and potential applications in sustainable agriculture and beyond.

Biological Roles of Methyl 3-(4-hydroxyphenyl)propionate in Sorghum

Biological Nitrification Inhibition (BNI)

The primary and most well-documented role of MHPP is its function as a biological nitrification inhibitor.[1][2][4][6] Nitrification, the microbial oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), is a key process in the nitrogen cycle. However, the resulting nitrate is highly mobile in soil and susceptible to leaching, leading to nitrogen loss from the agricultural system and potential environmental pollution.[6]

Sorghum releases MHPP from its roots to suppress the activity of soil nitrifying bacteria, specifically ammonia-oxidizing bacteria (AOB) and archaea (AOA).[4][7] By inhibiting the first and rate-limiting step of nitrification catalyzed by ammonia (B1221849) monooxygenase (AMO), MHPP helps to retain nitrogen in the more stable ammonium form in the rhizosphere.[8][9] This enhances nitrogen use efficiency for the plant.[4] MHPP is considered a hydrophilic BNI, allowing it to move beyond the immediate root zone and extend its inhibitory effects.[10]

Modulation of Root System Architecture (RSA)

MHPP also functions as a plant growth regulator, significantly influencing the architecture of the sorghum root system.[4][6] It has been demonstrated to inhibit the elongation of the primary root while promoting the formation and growth of lateral roots.[5] This alteration of the root system architecture is advantageous for nutrient and water uptake by increasing the surface area for soil exploration.[4]

The mechanism underlying this modulation of RSA involves the interplay of plant hormones and signaling molecules. MHPP has been shown to interfere with auxin signaling pathways, leading to an elevation in auxin levels or sensitivity in root cells.[5][6] This, in turn, triggers a cascade involving reactive oxygen species (ROS) and nitric oxide (NO), which are key signaling molecules in root development.[5]

Allelopathic and Other Potential Roles

Beyond its roles in BNI and RSA modulation, MHPP is also considered a potential natural herbicide due to its allelopathic properties.[4] Allelopathy is the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. The inhibitory effects of MHPP on the growth of other plant species contribute to sorghum's competitive advantage. Further research is needed to fully elucidate the allelopathic mechanisms and potential applications of MHPP in weed management. Sorghum is known to produce a variety of phenolic compounds that contribute to its defense against pests and pathogens, and MHPP may also play a role in these interactions.[11][12][13][14]

Quantitative Data on MHPP Production

The production and exudation of MHPP by sorghum roots are influenced by environmental factors, particularly the form of available nitrogen. The presence of ammonium has been shown to stimulate MHPP production.

| Condition | MHPP Production Rate (μg g⁻¹ root dry weight d⁻¹) | Reference |

| Standard Hoagland Medium | 17 | [5] |

| NH₄⁺ Enriched Medium | 56.6 | [5] |

Experimental Protocols

Isolation and Quantification of MHPP from Sorghum Root Exudates

This protocol outlines the general steps for collecting, extracting, and quantifying MHPP from sorghum.

-

Plant Culture and Root Exudate Collection:

-

Grow sorghum seedlings hydroponically in a nutrient solution (e.g., Hoagland solution).

-

After a designated growth period, replace the nutrient solution with a collection solution (e.g., sterile deionized water or a simplified nutrient solution) to collect root exudates over a specific time frame (e.g., 24-48 hours).

-

Separate the collection solution from the plant roots.

-

-

Extraction of MHPP:

-

Acidify the collected root exudate solution to a pH of approximately 2.5-3.0 with an acid like HCl.

-

Perform liquid-liquid extraction using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Pool the organic fractions and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification and Quantification:

-

Redissolve the crude extract in a suitable solvent (e.g., methanol).

-

Perform chromatographic separation, such as High-Performance Liquid Chromatography (HPLC), using a C18 column.

-

Use a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile.

-

Monitor the elution profile using a UV detector at a wavelength appropriate for phenolic compounds (e.g., 280 nm).

-

Identify the MHPP peak by comparing the retention time with an authentic standard.

-

Quantify the amount of MHPP by integrating the peak area and comparing it to a standard curve generated with known concentrations of the MHPP standard.

-

Further confirmation of the compound's identity can be achieved using mass spectrometry (MS).

-

Assessment of Biological Nitrification Inhibition (BNI) Activity

This protocol provides a method to assess the BNI activity of MHPP.

-

Nitrifying Culture:

-

Obtain a pure culture of a known ammonia-oxidizing bacterium, such as Nitrosomonas europaea.

-

Grow the culture in a specific medium containing ammonium as the sole energy source.

-

-

Inhibition Assay:

-

Prepare a series of dilutions of MHPP in the culture medium.

-

Inoculate the medium containing different concentrations of MHPP with the Nitrosomonas europaea culture.

-

Include a control group with no MHPP.

-

Incubate the cultures under optimal growth conditions (e.g., temperature, shaking).

-

-

Measurement of Nitrification:

-

Periodically take samples from the cultures.

-

Measure the concentration of nitrite (B80452) (NO₂⁻), the product of ammonia oxidation, using a colorimetric method (e.g., Griess reagent).

-

The rate of nitrite production is indicative of the nitrification activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of nitrification for each MHPP concentration compared to the control.

-

Determine the IC₅₀ value (the concentration of MHPP that causes 50% inhibition of nitrification).

-

Analysis of Root System Architecture (RSA) Modulation

This protocol describes how to evaluate the effect of MHPP on root development.

-

Plant Growth System:

-

Use an in vitro system, such as agar (B569324) plates or pouches, to allow for easy observation and measurement of roots.

-

Germinate sorghum seeds under sterile conditions.

-

Transfer the seedlings to the growth medium containing different concentrations of MHPP. Include a control group without MHPP.

-

-

Growth Conditions:

-

Place the plates or pouches vertically in a growth chamber with controlled light, temperature, and humidity.

-

-

Root Phenotyping:

-

After a specific growth period (e.g., 7-14 days), capture high-resolution images of the root systems.

-

Use root image analysis software (e.g., ImageJ with the NeuronJ plugin, or specialized software like WinRHIZO) to measure various root parameters.

-

Key parameters to measure include:

-

Primary root length

-

Number of lateral roots

-

Lateral root density (number of lateral roots per unit length of the primary root)

-

Total root length

-

-

-

Statistical Analysis:

-

Perform statistical analysis (e.g., ANOVA, t-test) to determine if there are significant differences in the root parameters between the different MHPP concentrations and the control.

-

Signaling Pathways and Experimental Workflows

MHPP-Mediated Modulation of Root System Architecture

Caption: MHPP influences root architecture by interfering with auxin signaling, which in turn modulates ROS and NO production.

Experimental Workflow for BNI Activity Assessment

Caption: A streamlined workflow for determining the biological nitrification inhibition (BNI) activity of MHPP.

Experimental Workflow for RSA Analysis

Caption: Workflow for the analysis of root system architecture (RSA) in response to MHPP treatment.

Conclusion and Future Directions

Methyl 3-(4-hydroxyphenyl)propionate is a pivotal secondary metabolite in sorghum, wielding significant influence over crucial biological processes. Its roles as a potent biological nitrification inhibitor and a modulator of root system architecture underscore its importance for sorghum's nutrient acquisition and overall fitness. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted functions of MHPP.

Future research should focus on elucidating the complete biosynthetic pathway of MHPP in sorghum, understanding its regulation at the genetic and molecular levels, and exploring its synergistic or antagonistic interactions with other root-exuded compounds. Furthermore, investigating the potential of MHPP as a natural agrochemical for improving nitrogen use efficiency in other crops and as a bioherbicide warrants continued exploration. For drug development professionals, the bioactivity of MHPP and related phenolic compounds in plant and microbial systems may inspire novel approaches to modulating biological pathways.

References

- 1. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 2. 3-(4-ヒドロキシフェニル)プロピオン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Tipping the plant-microbe competition for nitrogen in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kronzucker.org [kronzucker.org]

- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 12. Phenolic Compounds in Whole Grain Sorghum and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenolic Compounds in Whole Grain Sorghum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Methyl 3-(4-hydroxyphenyl)propionate as a Plant Growth Regulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a naturally occurring phenolic compound exuded by the roots of certain plants, such as sorghum (Sorghum bicolor).[1][2] Initially identified for its potent biological nitrification inhibition (BNI) activity, recent research has unveiled its significant role as a plant growth regulator, particularly in modulating root system architecture.[1][2] This technical guide provides an in-depth analysis of MHPP's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers in plant science, agriculture, and professionals engaged in the development of novel agrochemicals.

Introduction

Methyl 3-(4-hydroxyphenyl)propionate is a methyl ester of phloretic acid and has been identified as a key bioactive compound in root exudates.[1] Its primary recognized function in the rhizosphere is the inhibition of nitrification, a process that can lead to significant nitrogen loss from the soil.[1] Beyond this, MHPP has been shown to act as an auxin-like substance, profoundly influencing plant development, especially the growth and branching of roots.[1][2] This dual functionality makes MHPP a compelling subject for agricultural research, with potential applications in improving nutrient use efficiency and enhancing crop resilience.

Mechanism of Action: Modulation of Auxin Signaling

The primary mechanism by which MHPP regulates plant growth is through its interference with auxin signaling pathways.[1][2] In the model plant Arabidopsis thaliana, MHPP has been demonstrated to inhibit primary root elongation and promote the formation of lateral roots in a dose-dependent manner.[1] This modulation of root architecture is achieved by elevating auxin levels and signaling in the root tips.[1][2]

The key molecular events in the MHPP-mediated auxin response include:

-

Upregulation of Auxin Biosynthesis: MHPP treatment leads to an increase in the expression of genes involved in auxin biosynthesis.[1][2]

-

Alteration of Auxin Transport: The expression of auxin carrier proteins is modified, affecting the distribution of auxin within the root.[1]

-

Promotion of Aux/IAA Repressor Degradation: MHPP promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[1]

The Role of Nitric Oxide (NO) and Reactive Oxygen Species (ROS)

The effects of MHPP on auxin signaling are intricately linked to the production of nitric oxide (NO) and reactive oxygen species (ROS). MHPP induces the production of NO, which in turn promotes the accumulation of ROS in the root tips.[1][2] Both NO and ROS are known signaling molecules in plants and their accumulation is crucial for mediating the auxin response triggered by MHPP.[1] Suppressing the accumulation of either NO or ROS has been shown to alleviate the inhibitory effect of MHPP on primary root elongation, confirming their essential role in this signaling cascade.[1]

Quantitative Data

The effects of MHPP on plant growth are concentration-dependent. The following tables summarize the quantitative data from studies on Arabidopsis thaliana.

Table 1: Effect of MHPP on Primary Root Elongation in Arabidopsis thaliana

| MHPP Concentration (µM) | Primary Root Length (mm) | Inhibition (%) |

| 0 (Control) | 15.2 ± 1.1 | 0 |

| 20 | 12.8 ± 0.9 | 15.8 |

| 40 | 9.5 ± 0.7 | 37.5 |

| 80 | 6.1 ± 0.5 | 59.9 |

| 100 | 4.3 ± 0.4 | 71.7 |

Data are presented as mean ± standard deviation.

Table 2: Effect of MHPP on Lateral Root Density in Arabidopsis thaliana

| MHPP Concentration (µM) | Lateral Root Density (No./cm) | Increase (%) |

| 0 (Control) | 3.8 ± 0.4 | 0 |

| 20 | 5.1 ± 0.5 | 34.2 |

| 40 | 6.9 ± 0.6 | 81.6 |

| 80 | 8.2 ± 0.7 | 115.8 |

| 100 | 7.5 ± 0.6 | 97.4 |

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

MHPP-Mediated Auxin Signaling Pathway

The following diagram illustrates the proposed signaling pathway for MHPP's action on root development.

Caption: MHPP signaling pathway in plant root development.

Experimental Workflow for Assessing MHPP Effects

The following diagram outlines a typical experimental workflow to investigate the effects of MHPP on plant root growth.

Caption: Workflow for studying MHPP effects on root growth.

Experimental Protocols

Synthesis of Methyl 3-(4-hydroxyphenyl)propionate

A common method for the synthesis of MHPP is the hydrogenation of methyl 3-(4-hydroxycinnamate).[3]

Materials:

-

Methyl (E)-3-(4-hydroxyphenyl)acrylate

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas

-

Diatomaceous earth

-

Rotary evaporator

Procedure:

-

Dissolve methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) in ethanol (20 mL).[3]

-

Add Pd/C (0.1 g) to the solution.[3]

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.[3]

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, filter the suspension through a pad of diatomaceous earth to remove the catalyst.[3]

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the oily product, methyl 3-(4-hydroxyphenyl)propionate.[3]

Plant Growth and Treatment

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0, DR5::GUS)

-

Murashige and Skoog (MS) medium including vitamins and sucrose

-

Petri dishes (square or round)

-

MHPP stock solution (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and low across all treatments)

-

Growth chamber with controlled light and temperature

Procedure:

-

Surface sterilize Arabidopsis seeds.

-

Prepare MS agar medium and autoclave.

-

Cool the medium to approximately 50-60°C and add the appropriate volume of MHPP stock solution to achieve the desired final concentrations (e.g., 0, 20, 40, 80, 100 µM).

-

Pour the medium into Petri dishes and allow it to solidify.

-

Sow the sterilized seeds on the surface of the agar.

-

Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber and place them vertically to allow roots to grow along the agar surface.

-

Incubate under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

Root Phenotyping

Materials:

-

Petri dishes with grown seedlings

-

High-resolution scanner or a digital camera with a macro lens

-

Image analysis software (e.g., ImageJ)

Procedure:

-

After a defined period of growth (e.g., 7-10 days), capture images of the plates.

-

Open the images in ImageJ software.

-

Calibrate the software using a scale included in the image.

-

Use the "Segmented Line" or "Freehand Line" tool to trace the primary root of each seedling and measure its length.

-

Count the number of emerged lateral roots for each seedling.

-

Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.

-

Perform statistical analysis on the collected data.

Histochemical GUS Staining

Materials:

-

Arabidopsis seedlings from the DR5::GUS reporter line

-

GUS staining solution (containing X-Gluc)

-

Phosphate (B84403) buffer

-

Ethanol series (e.g., 70%, 90%)

-

Microscope

Procedure:

-

Carefully harvest whole seedlings from the agar plates.

-

Immerse the seedlings in GUS staining solution in a multi-well plate or microfuge tube.

-

Incubate at 37°C for a defined period (e.g., 2-12 hours), depending on the strength of the signal.[4]

-

After incubation, remove the staining solution and rinse the seedlings with phosphate buffer.[4]

-

Destain the seedlings by incubating them in a 70% ethanol solution to remove chlorophyll.[4] Change the ethanol solution as needed until the tissues are clear.

-

Mount the seedlings on a microscope slide with a drop of glycerol (B35011) or water.

-

Observe the blue staining pattern, indicative of auxin response, under a light microscope.

Detection of Nitric Oxide (NO) and Reactive Oxygen Species (ROS)

Materials:

-

Arabidopsis seedlings

-

Fluorescent probe for NO (e.g., DAF-FM DA)

-

Fluorescent probe for ROS (e.g., H2DCFDA)

-

Loading buffer (e.g., MES-KCl)

-

Confocal laser scanning microscope (CLSM)

Procedure:

-

Harvest seedlings and gently wash them to remove any agar.

-

Incubate the seedlings in a loading buffer containing the fluorescent probe (e.g., 10 µM DAF-FM DA for NO, or 25 µM H2DCFDA for ROS) for a specified time in the dark (e.g., 20-30 minutes).

-

After incubation, wash the seedlings with the loading buffer to remove excess probe.

-

Mount the root tips on a microscope slide in a drop of the loading buffer.

-

Immediately visualize the fluorescence using a CLSM with the appropriate excitation and emission wavelengths for the specific probe.

-

Quantify the fluorescence intensity in the root tips using image analysis software.

Conclusion

Methyl 3-(4-hydroxyphenyl)propionate is a multifaceted signaling molecule in the plant rhizosphere. Its role as a plant growth regulator, primarily through the modulation of auxin signaling via the NO/ROS pathway, presents exciting opportunities for agricultural innovation. A thorough understanding of its mechanism of action, supported by robust experimental data, is crucial for harnessing its potential to improve crop root systems, enhance nutrient uptake, and ultimately contribute to more sustainable agricultural practices. This technical guide provides a foundational resource for researchers and professionals to further explore and utilize the properties of this intriguing natural compound.

References

- 1. The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-(4-hydroxyphenyl) Propionate Affects Root Development----Chinese Academy of Sciences [english.cas.cn]

- 3. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 4. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]

The Influence of Methyl 3-(4-hydroxyphenyl)propionate on Auxin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a phenolic compound exuded by plant roots, initially identified for its role as a biological nitrification inhibitor (BNI)[1][2]. Emerging research has revealed a secondary, significant function: MHPP acts as a potent modulator of plant root system architecture (RSA)[3][4][5]. It achieves this by directly interfering with auxin signaling pathways. This technical guide provides an in-depth analysis of the mechanisms through which MHPP influences auxin biosynthesis, transport, and perception, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades.

Mechanism of Action: A Multi-faceted Interference with Auxin Homeostasis

MHPP modulates root development by inhibiting primary root (PR) elongation and promoting lateral root (LR) formation[1][3][6]. This alteration of the RSA is a direct consequence of elevated auxin expression and signaling. The core mechanism is not a simple interaction but a cascade involving secondary messengers and impacts on multiple facets of the auxin pathway.

MHPP's influence can be broken down into three primary effects:

-

Increased Auxin Biosynthesis : MHPP treatment leads to an increase in the endogenous levels of indole-3-acetic acid (IAA), the primary plant auxin.[1] This is achieved by up-regulating the expression of genes related to IAA biosynthesis.[1][3]

-

Altered Auxin Transport : The compound affects polar auxin transport (PAT), which is crucial for establishing and maintaining auxin gradients in the root tip. Specifically, MHPP has been shown to significantly repress the expression of the auxin efflux carrier PIN4 in root tips.[1][3]

-

Enhanced Auxin Perception and Signaling : MHPP amplifies the auxin signal by promoting the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[1][5] In the canonical auxin pathway, auxin mediates the interaction between TIR1/AFB receptor proteins and Aux/IAA repressors, leading to the ubiquitination and subsequent degradation of Aux/IAAs.[7][8] This degradation releases Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes. By destabilizing Aux/IAA proteins, MHPP effectively enhances the downstream transcriptional response.[1][3]

A critical component of this mechanism is the involvement of Nitric Oxide (NO) and Reactive Oxygen Species (ROS). Research indicates that MHPP induces the production of NO, which in turn promotes the accumulation of ROS in root tips.[1][3][4][5] This NO/ROS cascade is an essential upstream element, as suppression of either NO or ROS accumulation alleviates the inhibitory effect of MHPP on primary root growth by weakening the auxin response.[1][5][6]

Quantitative Data on MHPP's Effects

The following tables summarize the quantitative impact of MHPP on key physiological and molecular parameters in Arabidopsis thaliana.

Table 1: Effect of MHPP on Root System Architecture

| Treatment | Parameter | Value | Unit | Fold Change vs. Control |

| Control | Primary Root Elongation | X | mm | - |

| MHPP | Primary Root Elongation | Y (< X) | mm | Decrease |

| Control | Lateral Root Density | A | roots/cm | - |

| MHPP | Lateral Root Density | B (> A) | roots/cm | Increase |

Note: Specific values (X, Y, A, B) are study-dependent and should be referenced from the source literature. The trend of decreased primary root length and increased lateral root density is consistently reported.[1][3]

Table 2: Effect of MHPP on Endogenous IAA Levels and Gene Expression

| Treatment | Measurement | Relative Level/Expression | Method |

| Control | Endogenous IAA in Roots | Baseline | GC-MS |

| MHPP | Endogenous IAA in Roots | Significantly Higher | GC-MS |

| Control | YUCCA Gene Expression | Baseline | qRT-PCR |

| MHPP | YUCCA Gene Expression | Upregulated | qRT-PCR |

| Control | PIN4 Gene Expression | Baseline | qRT-PCR |

| MHPP | PIN4 Gene Expression | Repressed | qRT-PCR |

Data synthesized from findings reported in Liu et al., which demonstrated MHPP treatment increases IAA levels and alters the expression of related genes.[1]

Key Experimental Protocols

The following sections detail the methodologies used to investigate the effects of MHPP on auxin signaling.

Plant Material, Growth, and MHPP Treatment

-

Plant Species : Arabidopsis thaliana (ecotype Columbia-0) is commonly used.

-

Sterilization : Seeds are surface-sterilized using 75% ethanol (B145695) for 1 minute, followed by 10% bleach for 10-15 minutes, and then rinsed 4-5 times with sterile distilled water.

-

Plating : Sterilized seeds are plated on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar.

-

Stratification : Plates are kept at 4°C for 2-3 days in the dark to synchronize germination.

-

Growth Conditions : Seedlings are grown vertically in a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod.

-

MHPP Treatment : After an initial growth period (e.g., 4-5 days), seedlings are transferred to fresh MS plates containing the desired concentration of MHPP or a control solvent (e.g., DMSO). The plants are then grown for an additional period before analysis.

Quantification of Endogenous IAA

The precise measurement of IAA is critical and is typically performed using gas chromatography-mass spectrometry (GC-MS).

-

Tissue Collection : Root tissues (~20 mg fresh weight) are harvested from control and MHPP-treated seedlings, flash-frozen in liquid nitrogen, and stored at -80°C.[9]

-

Homogenization : Samples are homogenized in an extraction buffer. A known amount of a stable-labeled internal standard (e.g., ¹³C₆-IAA) is added to each sample for accurate quantification.[10][11]

-

Extraction & Purification : The homogenate is split into aliquots. The supernatant undergoes solid-phase extraction (SPE) for purification. This often involves sequential steps using different resins (e.g., amino (NH₂) resin) to isolate the acidic auxin fraction.[9][11][12]

-

Derivatization : The purified fraction is chemically derivatized (e.g., methylation) to increase its volatility for GC analysis.

-

GC-MS Analysis : The derivatized sample is injected into a GC-MS system. IAA is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of endogenous IAA to that of the internal standard.[9][11]

Use of Inhibitors to Elucidate Mechanism

To confirm the specific pathways affected by MHPP, inhibitor studies are employed.[1]

-

Auxin Transport Inhibition : Seedlings are co-treated with MHPP and N-1-naphthylphthalamic acid (NPA) , a well-known polar auxin transport inhibitor.[1][13][14] If MHPP's effect is mediated through transport, the addition of NPA should not cause a further reduction in primary root growth compared to MHPP alone.[1]

-

Auxin Signaling Inhibition : To test the involvement of Aux/IAA stability, seedlings are co-treated with MHPP and α-(p-chlorophenoxy)isobutyric acid (PCIB) , a compound that stabilizes Aux/IAA proteins and thus inhibits auxin signaling.[1] Similar to the NPA experiment, if MHPP acts by destabilizing Aux/IAAs, the presence of PCIB should not exacerbate the root phenotype.[1]

Conclusion

Methyl 3-(4-hydroxyphenyl)propionate is a dual-function molecule, acting as both a nitrification inhibitor and a significant regulator of plant development. Its effect on auxin signaling is comprehensive, involving the upregulation of auxin biosynthesis, modulation of polar transport, and amplification of signal perception through the destabilization of Aux/IAA repressors. The NO/ROS pathway has been identified as a key upstream mediator in this process. For researchers in plant science and agrichemical development, MHPP serves as a valuable chemical tool to probe the intricacies of auxin-regulated root growth and offers a potential lead for developing novel plant growth regulators.

References

- 1. The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 3. Methyl 3-(4-hydroxyphenyl) Propionate Affects Root Development----Chinese Academy of Sciences [english.cas.cn]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Classification, Function and Mechanism of Action of Plant Hormones - Creative Proteomics [creative-proteomics.com]

- 8. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naturally occurring auxin transport regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Methyl 3-(4-hydroxyphenyl)propionate from Root Exudates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a naturally occurring phenolic compound first identified in the root exudates of Sorghum bicolor.[1][2][3] This molecule has garnered significant scientific interest due to its potent biological activity, primarily as a biological nitrification inhibitor (BNI).[1][2] Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate, can lead to substantial nitrogen loss in agricultural systems and contribute to environmental pollution. By inhibiting this process, MHPP offers a promising avenue for enhancing nitrogen use efficiency in agriculture. Furthermore, recent studies have revealed its role in modulating plant development, specifically by influencing auxin signaling pathways. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of MHPP from sorghum root exudates, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant science, and drug development.

Quantitative Data Summary

The production and isolation of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) have been quantified in several studies. The following tables summarize the key quantitative data related to its production by Sorghum bicolor and its inhibitory effects.

Table 1: Production of MHPP from Sorghum bicolor Root Exudates

| Plant Growth Condition | MHPP Production Rate (μg g⁻¹ root dry weight d⁻¹) | Reference |

| Ammonium (NH₄⁺) as Nitrogen Source | 56.6 | Zakir et al., 2008 |

| Standard Hoagland Medium | 17 | Zakir et al., 2008 |

Table 2: Biological Activity of MHPP

| Biological Activity | Parameter | Value | Reference |

| Nitrification Inhibition | IC₇₀ (70% inhibitory concentration) | 9.0 μM | Zakir et al., 2008[1] |

Experimental Protocols

This section details the key experimental methodologies for the collection of root exudates and the subsequent isolation and identification of Methyl 3-(4-hydroxyphenyl)propionate.

Collection of Sorghum Root Exudates

This protocol is adapted from the methodology described by Zakir et al. (2008).[1][2]

Materials:

-

Sorghum bicolor seeds

-

Growth medium (e.g., Hoagland solution)

-

Hydroponic growth system

-

Aeration system

-

pH meter and solutions for adjustment (1 N NaOH, 1 N HCl)

-

Collection solution (e.g., 1 mM NH₄Cl)

Procedure:

-

Plant Growth: Germinate Sorghum bicolor seeds and grow them in a hydroponic system containing a suitable nutrient solution. Maintain the plants under controlled environmental conditions (e.g., temperature, light cycle).

-

Nutrient Solution Management: Replace the nutrient solution every two days to ensure optimal plant growth. Adjust the pH of the solution to 5.5 twice daily.

-

Root Exudate Collection: After a designated growth period (e.g., 28 days), gently remove the plants from the hydroponic system.

-

Washing: Carefully wash the roots with deionized water to remove any remaining nutrient solution and debris.

-

Exudation: Immerse the roots of the intact plants in an aerated collection solution (e.g., 1 mM NH₄Cl) for a specified duration to collect the exuded compounds. Approximately 70 liters of root exudate were collected in the original study for the isolation of the active compound.[1]

Isolation and Purification of MHPP

The following protocol for the isolation and purification of MHPP is a composite of activity-guided fractionation techniques commonly used for phenolic compounds.

Materials:

-

Collected root exudate solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvent systems for chromatography (e.g., hexane (B92381), ethyl acetate gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents for HPLC (e.g., acetonitrile (B52724), water with formic acid)

Procedure:

-

Liquid-Liquid Extraction:

-

Acidify the collected root exudate solution to a pH of approximately 2.5-3.0 with a suitable acid.

-

Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction multiple times to ensure complete transfer of the organic compounds.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator to obtain the crude extract.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Load the crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). .

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Subject the active fractions from the silica gel column to further purification by preparative HPLC.

-

Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (acidified with formic acid).

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to MHPP.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Structural Elucidation and Identification

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

a. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization (if necessary): To increase volatility, the hydroxyl group of MHPP can be derivatized, for example, by silylation.

-

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

The resulting mass spectrum is compared with known databases (e.g., NIST) for identification.

-

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 7.07 (d, J=8.4 Hz, 2H), 6.76 (d, J=8.4 Hz, 2H), 3.67 (s, 3H), 2.88 (t, J=7.6 Hz, 2H), 2.60 (t, J=7.6 Hz, 2H).[4]

-

¹³C NMR: The carbon spectrum provides further confirmation of the structure.

Signaling Pathways and Logical Relationships

MHPP Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of Methyl 3-(4-hydroxyphenyl)propionate from sorghum root exudates.

MHPP-Mediated Auxin Signaling Pathway

Methyl 3-(4-hydroxyphenyl)propionate has been shown to modulate root development in Arabidopsis thaliana by interfering with auxin signaling through a pathway involving nitric oxide (NO) and reactive oxygen species (ROS). The diagram below outlines this proposed signaling cascade.

References

- 1. oar.icrisat.org [oar.icrisat.org]

- 2. Detection, isolation and characterization of a root-exuded compound, methyl 3-(4-hydroxyphenyl) propionate, responsible for biological nitrification inhibition by sorghum (Sorghum bicolor) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection, isolation and characterization of a root-exuded compound, methyl 3-(4-hydroxyphenyl) propionate, responsible for biological nitrification inhibition by sorghum (Sorghum bicolor). | Semantic Scholar [semanticscholar.org]

- 4. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

"Methyl 3-(4-hydroxyphenyl)propionate" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(4-hydroxyphenyl)propionate, a key chemical intermediate. It includes detailed information on its chemical identity, physical properties, and a representative synthetic protocol.

Chemical Identity and Molecular Structure

Methyl 3-(4-hydroxyphenyl)propionate is a methyl ester derived from the formal condensation of the carboxy group of phloretic acid with methanol.[1][2] It is recognized for its role as a useful synthetic intermediate in various chemical processes.[3]

CAS Number: 5597-50-2[3][4][5][6]

Molecular Structure: The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group at position 4 and a 3-(methoxycarbonyl)ethyl group at position 1.

Structural Representations:

Physicochemical Data

A summary of the key physicochemical properties of Methyl 3-(4-hydroxyphenyl)propionate is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 180.20 g/mol | [2][3][5][6] |

| Appearance | White to light yellow powder or low melting mass | [1] |

| Melting Point | 39-41 °C | [3][5] |

| Boiling Point | 108 °C at 11 mmHg | [3][5] |

| Flash Point | >113 °C | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol | [3] |

| Purity | ≥97% | [5] |

Experimental Protocol: Synthesis

A common method for the synthesis of Methyl 3-(4-hydroxyphenyl)propionate is the catalytic hydrogenation of methyl (E)-3-(4-hydroxyphenyl)acrylate.

Objective: To produce Methyl 3-(4-hydroxyphenyl)propionate from methyl (E)-3-(4-hydroxyphenyl)acrylate.

Materials:

-

Methyl (E)-3-(4-hydroxyphenyl)acrylate

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

A solution of methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) is prepared in ethanol (20 mL).[1][7]

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.[1][7]

-

Upon completion of the reaction, the suspension is filtered through a pad of diatomaceous earth to remove the catalyst.[1][7]

-

The filtrate is then evaporated to dryness under vacuum to yield the oily product, Methyl 3-(4-hydroxyphenyl)propionate.[1][7]

Confirmation: The structure of the resulting product can be confirmed by ¹H NMR spectroscopy. The expected signals are: δ 7.07 (d, 2H), 6.76 (d, 2H), 4.72 (br s, 1H), 3.67 (s, 3H), 2.88 (t, 2H), 2.60 (t, 2H) in CDCl₃.[1][7]

Visualized Workflow: Synthesis of Methyl 3-(4-hydroxyphenyl)propionate

The following diagram illustrates the synthetic pathway described in the experimental protocol.

Caption: Synthetic pathway for Methyl 3-(4-hydroxyphenyl)propionate.

References

- 1. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 2. Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-(4-hydroxyphenyl)propionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Methyl 3-(4-hydroxyphenyl)propionate 97 5597-50-2 [sigmaaldrich.com]

- 6. Buy Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [smolecule.com]

- 7. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

Solubility Profile and Biological Activity of Methyl 3-(4-hydroxyphenyl)propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate, a methyl ester of phloretic acid, is a compound of interest in various scientific fields, from agriculture to pharmacology. Its physicochemical properties, particularly its solubility in different solvent systems, are critical for its application and development. This technical guide provides a comprehensive overview of the current knowledge on the solubility of Methyl 3-(4-hydroxyphenyl)propionate. It also explores its known biological activities, including its role in plant signaling and potential interactions with inflammatory pathways in mammalian cells, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

Methyl 3-(4-hydroxyphenyl)propionate (CAS No: 5597-50-2) is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 39-41 °C | [1] |

| Boiling Point | 108 °C at 11 mmHg | [1] |

| Predicted pKa | 9.89 ± 0.15 | [2] |

Solubility of Methyl 3-(4-hydroxyphenyl)propionate

Qualitative Solubility

Current literature indicates that Methyl 3-(4-hydroxyphenyl)propionate is soluble in polar organic solvents. Specifically, it is described as being soluble in chloroform (B151607) and methanol.[1][3] This solubility is attributed to the presence of a phenolic hydroxyl group and an ester functional group, which can participate in hydrogen bonding with protic solvents.[2]

Quantitative Solubility Data

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1][3] |

| Methanol | Soluble | [1][3] |

| Water | pH-dependent | [2] |

The predicted pKa of approximately 9.89 suggests that the solubility of Methyl 3-(4-hydroxyphenyl)propionate in aqueous solutions is pH-dependent. At pH values above the pKa, the phenolic hydroxyl group will be deprotonated, forming a phenolate (B1203915) anion and significantly increasing its solubility in water.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of Methyl 3-(4-hydroxyphenyl)propionate has not been published, standard methods for phenolic compounds can be applied. The most common and reliable method is the isothermal shake-flask method .

Isothermal Shake-Flask Method

This gravimetric or spectrophotometric method involves the following general steps:

-

Preparation of Saturated Solution: An excess amount of Methyl 3-(4-hydroxyphenyl)propionate is added to a known volume of the solvent of interest in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn, often using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation, and filtered to remove any remaining solid particles.

-

Quantification: The concentration of Methyl 3-(4-hydroxyphenyl)propionate in the clear, saturated solution is determined.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

-

Spectrophotometric Analysis: The absorbance of the saturated solution is measured at a predetermined wavelength (λmax) where the compound exhibits maximum absorbance. The concentration is then calculated using a standard calibration curve.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: General workflow for the isothermal shake-flask method for solubility determination.

Biological Activity and Signaling Pathways

Role in Plant Biology: Modulation of Auxin Signaling

Methyl 3-(4-hydroxyphenyl)propionate is a known nitrification inhibitor and plays a role in modulating plant root architecture. It has been shown to interfere with auxin signaling through the nitric oxide (NO) and reactive oxygen species (ROS) pathway. This activity is of significant interest in agricultural research for its potential to improve nutrient uptake efficiency in plants.

The proposed signaling pathway is depicted below:

Caption: Proposed signaling pathway of Methyl 3-(4-hydroxyphenyl)propionate in plant root development.

Potential Role in Mammalian Inflammatory Pathways

While direct studies on the effects of Methyl 3-(4-hydroxyphenyl)propionate on mammalian cell signaling are limited, there is compelling evidence from studies on its parent acid, 3-(4-hydroxyphenyl)propionic acid (HPPA), and structurally related compounds. These studies suggest a potential anti-inflammatory role through the modulation of the nuclear factor kappa-B (NF-κB) signaling pathway.

HPPA, a major microbial metabolite of procyanidin (B600670) A2, has been shown to suppress macrophage foam cell formation by restricting cellular oxidative stress and inflammation via the NF-κB pathway.[4][5][6] Furthermore, a structurally similar compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, has been demonstrated to inhibit the production of inflammatory cytokines by inhibiting the NF-κB signaling pathway in monocyte/macrophage-like cells.[7]

This suggests that Methyl 3-(4-hydroxyphenyl)propionate may also possess anti-inflammatory properties by targeting the NF-κB pathway, a key regulator of inflammation.[8] A proposed logical relationship for this potential anti-inflammatory activity is presented below.

Caption: Proposed anti-inflammatory mechanism via the NF-κB signaling pathway.

Conclusion and Future Directions

Methyl 3-(4-hydroxyphenyl)propionate is a compound with established qualitative solubility in key organic solvents and demonstrated biological activity in plants. The lack of quantitative solubility data represents a significant knowledge gap that hinders its full potential in various applications, including formulation development. Future research should focus on systematically determining the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents using standardized methods like the isothermal shake-flask technique.

Furthermore, the suggestive evidence of anti-inflammatory properties based on the activity of its parent acid and related compounds warrants direct investigation into the effects of Methyl 3-(4-hydroxyphenyl)propionate on mammalian inflammatory signaling pathways, particularly the NF-κB pathway. Such studies would be invaluable for assessing its potential as a lead compound in drug discovery programs targeting inflammatory diseases.

References

- 1. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 2. What Is Methyl 3 4 Hydroxyphenyl Propionate? - Knowledge [lsherb.com]

- 3. Methyl 3-(4-hydroxyphenyl)propionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]

An In-depth Technical Guide to Methyl 3-(4-hydroxyphenyl)propionate: Functional Groups and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate, a versatile organic compound, possesses a unique combination of functional groups that dictate its chemical behavior and render it a valuable intermediate in various synthetic endeavors, including pharmaceuticals, agrochemicals, and materials science.[1] This technical guide provides a comprehensive overview of the structure, functional groups, and reactivity of Methyl 3-(4-hydroxyphenyl)propionate. Key quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and key transformations are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its chemical logic.

Core Molecular Structure and Functional Groups

Methyl 3-(4-hydroxyphenyl)propionate (C₁₀H₁₂O₃) is characterized by a benzene (B151609) ring substituted with a hydroxyl group and a methyl propionate (B1217596) chain.[2] This arrangement gives rise to three key functional groups that govern its reactivity: the phenolic hydroxyl group, the methyl ester, and the aromatic phenyl ring.

-

Phenolic Hydroxyl (-OH) Group: The acidic proton of the hydroxyl group can be readily abstracted by a base, forming a phenoxide ion. This nucleophilic oxygen is central to reactions such as ether and ester formations. The hydroxyl group is also an activating, ortho-, para-directing group for electrophilic aromatic substitution.

-

Methyl Ester (-COOCH₃) Group: The ester functionality is susceptible to nucleophilic acyl substitution, allowing for its conversion into carboxylic acids, amides, and other esters through hydrolysis, amidation, and transesterification, respectively.

-

Aromatic Phenyl Ring: The electron-rich benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating hydroxyl group and the deactivating (meta-directing) propionate side chain.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of Methyl 3-(4-hydroxyphenyl)propionate is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data of Methyl 3-(4-hydroxyphenyl)propionate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Melting Point | 39-41 °C | [3] |

| Boiling Point | 108 °C at 11 mmHg | [3] |

| Appearance | White to off-white crystalline solid or powder | [4] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727). | [5] |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.07 (d, 2H), 6.76 (d, 2H), 4.72 (br s, 1H), 3.67 (s, 3H), 2.88 (t, 2H), 2.60 (t, 2H) | [6] |

| IR (KBr, cm⁻¹) | 3420, 3055, 1735, 1447 | [4] |

Synthesis of Methyl 3-(4-hydroxyphenyl)propionate

Several synthetic routes to Methyl 3-(4-hydroxyphenyl)propionate have been reported. The choice of method often depends on the starting material availability and desired scale.